molecular formula C18H15F3N4O4 B2475206 2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 1797174-80-1

2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No. B2475206
CAS RN: 1797174-80-1
M. Wt: 408.337
InChI Key: PEAYCUMJJBARGX-UHFFFAOYSA-N
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Description

2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C18H15F3N4O4 and its molecular weight is 408.337. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

A study conducted by Horishny, Arshad, and Matiychuk (2021) described the synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives. These compounds exhibited potent and selective cytotoxic effects against leukemia cell lines, highlighting their potential as anticancer agents Horishny et al., 2021.

Synthesis and Antimicrobial Screening

MahyavanshiJyotindra, ParmarKokila, and MahatoAnil (2011) synthesized a series of 2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide and screened them for in-vitro antibacterial, antifungal, and anti-tuberculosis activity. Their work contributes to the exploration of new antimicrobial agents, particularly in the context of 1,2,4-triazole ring systems MahyavanshiJyotindra et al., 2011.

Aza-Piancatelli Rearrangement

Reddy et al. (2012) reported on the smooth aza-Piancatelli rearrangement of furan-2-yl(phenyl)methanol derivatives to afford 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. This methodology is noted for its good yields, high selectivity, low catalyst loading, and faster reaction times, offering a valuable synthetic route for the production of these heterocyclic compounds Reddy et al., 2012.

Neuropharmacological Evaluation of Isoxazoline Derivatives

Kumar's study (2013) focused on the synthesis of 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole derivatives and their evaluation as potential antidepressant and anti-anxiety agents. This research highlights the therapeutic potential of furan-2-yl-based compounds in the field of neuropharmacology Kumar, 2013.

properties

IUPAC Name

2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O4/c19-18(20,21)29-13-7-3-11(4-8-13)22-15(26)10-24-17(27)25(12-5-6-12)16(23-24)14-2-1-9-28-14/h1-4,7-9,12H,5-6,10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAYCUMJJBARGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

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